molecular formula C9H13N3O2 B12437785 N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide

N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide

Cat. No.: B12437785
M. Wt: 195.22 g/mol
InChI Key: OAFUDIFZDFSOLL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide typically involves the reaction of pyrazole derivatives with various reagents under controlled conditions. One common method includes the reaction of pyrazole-3-carboxylic acid with N-methoxy-N-methylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Chemical Reactions Analysis

N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide

InChI

InChI=1S/C9H13N3O2/c1-11(14-2)9(13)7-6-10-12-5-3-4-8(7)12/h6H,3-5H2,1-2H3

InChI Key

OAFUDIFZDFSOLL-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C2CCCN2N=C1)OC

Origin of Product

United States

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